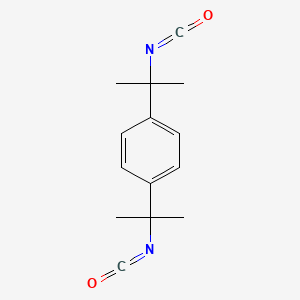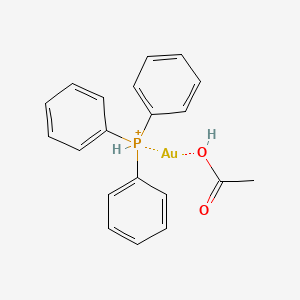
Acetic acid;gold;triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;gold;triphenylphosphanium is a compound that combines the properties of acetic acid, gold, and triphenylphosphanium. This unique combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;gold;triphenylphosphanium typically involves the reaction of gold salts with triphenylphosphine in the presence of acetic acid. One common method is to react gold(III) acetate with triphenylphosphine under controlled conditions to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and minimize impurities. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;gold;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form gold nanoparticles, which have unique catalytic properties.
Substitution: The triphenylphosphanium ligand can be substituted with other ligands to form different gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like peracetic acid and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce gold(III) complexes, while reduction reactions can yield gold nanoparticles .
Aplicaciones Científicas De Investigación
Acetic acid;gold;triphenylphosphanium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;gold;triphenylphosphanium involves its interaction with various molecular targets and pathways. The gold center can act as a catalytic site, facilitating chemical reactions by stabilizing transition states and lowering activation energies . The triphenylphosphanium ligand enhances the compound’s solubility and stability, allowing it to interact with biological membranes and other cellular components . The acetic acid component can serve as a proton shuttle, transferring protons between reaction centers and facilitating proton-coupled electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Gold(III) acetate: A compound with similar gold content but different ligands, used in the synthesis of gold nanoparticles.
Triphenylphosphine gold(I) chloride: Another gold-phosphine complex with different reactivity and applications.
Uniqueness
Acetic acid;gold;triphenylphosphanium is unique due to the combination of acetic acid, gold, and triphenylphosphanium, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from catalysis to medicine, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
24169-88-8 |
|---|---|
Fórmula molecular |
C20H20AuO2P+ |
Peso molecular |
520.3 g/mol |
Nombre IUPAC |
acetic acid;gold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4O2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;/h1-15H;1H3,(H,3,4);/p+1 |
Clave InChI |
NUTGXZNAEWIDCP-UHFFFAOYSA-O |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)



![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)

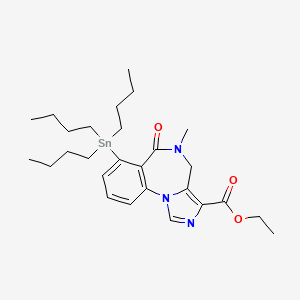
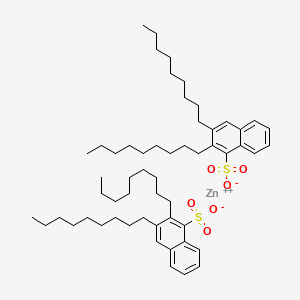
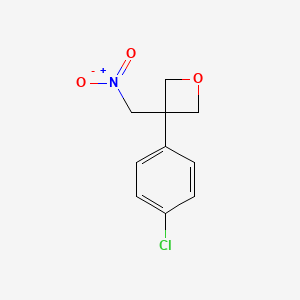
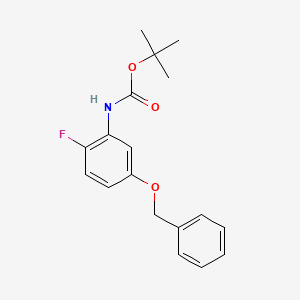
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)

